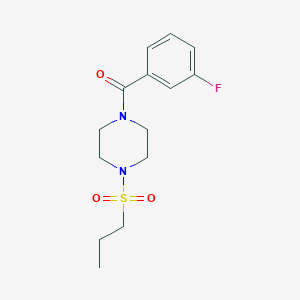

![molecular formula C18H21N3O4 B5549786 ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate is a compound that combines structural elements of benzofuran and piperazine, known for their potential in creating biologically active molecules. The compound's synthesis and study are rooted in the broader context of investigating benzofuran derivatives for various applications, including antimicrobial and pharmacological agents.

Synthesis Analysis

The synthesis of related benzofuran and piperazine derivatives involves multi-step chemical processes. For instance, ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates were obtained through reactions between ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate and amines or amino acid ethyl esters, demonstrating the versatile synthetic routes available for such compounds (Mubarak et al., 2007).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by their benzofuran nucleus and substituent groups, which significantly influence their chemical behavior and biological activity. The structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide illustrates the impact of structural modifications on receptor affinity and activity (Perrone et al., 2000).

Chemical Reactions and Properties

Benzofuran and piperazine derivatives participate in various chemical reactions, leading to a wide range of products with potential biological activities. For example, ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates showed potential as anti-HIV agents, indicating the chemical reactivity of these compounds can be harnessed for therapeutic purposes (Mubarak et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug formulation and material science. The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for example, revealed conformational details essential for understanding the compound's intermolecular interactions and stability (Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are fundamental for exploring the utility of benzofuran and piperazine derivatives in chemical synthesis and drug development. The preparation and pharmacokinetic evaluation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine highlight the importance of understanding these properties for developing pharmacologically active molecules (Wang et al., 1995).

Applications De Recherche Scientifique

Chemistry and Synthesis

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, its derivatives have been explored for reactions with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives, showcasing its role in producing piperazine-based compounds which are significant in medicinal chemistry (Vasileva et al., 2018). Additionally, its benzofuran and benzo[d]isothiazole derivatives have been synthesized for biological screening, particularly targeting Mycobacterium tuberculosis DNA GyrB inhibition, highlighting its potential in antimicrobial drug discovery (Reddy et al., 2014).

Biological Activities

This compound's derivatives have been studied for their biological activities, including anti-HIV-1 and HIV-2 activities. The synthesis of new benzofuran derivatives has provided insights into potential antiviral agents, with specific compounds showing ability to inhibit HIV replication in cell culture (Mubarak et al., 2007). Another area of application includes the development of anti-inflammatory and analgesic agents derived from benzofuran compounds, where novel synthetic pathways have led to compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Research into the antimicrobial properties of ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate derivatives has led to the discovery of compounds with promising antimicrobial activities. For example, the synthesis of new 1,2,4-triazole derivatives from this compound has been explored, with some derivatives showing good to moderate activities against various bacterial and fungal strains, indicating the compound's potential as a precursor for antimicrobial drug development (Bektaş et al., 2010).

Drug Development and Molecular Engineering

The compound and its derivatives serve as key intermediates in the synthesis of complex molecules with potential pharmacological applications. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent inhibitory activities against bacterial biofilms and the MurB enzyme, vital targets in combating bacterial resistance (Mekky & Sanad, 2020). This highlights the compound's significance in designing new therapeutic agents with specific molecular targets.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-2-24-18(23)17-14-11-13(22)3-4-15(14)25-16(17)12-21-9-7-20(6-5-19)8-10-21/h3-4,11,22H,2,6-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKADGJWNAGFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCN(CC3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)